molecular formula C12H14N2O2 B12066220 3-Cbz-3,6-diazabicyclo[3.1.0]hexane CAS No. 31865-26-6

3-Cbz-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B12066220
CAS No.: 31865-26-6
M. Wt: 218.25 g/mol
InChI Key: VBWHAKLFNAOALS-UHFFFAOYSA-N
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Description

3-Cbz-3,6-diazabicyclo[3.1.0]hexane is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The unique structural features of this compound make it a valuable building block for the development of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-3,6-diazabicyclo[3.1.0]hexane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For example, the use of ruthenium (II) catalysis has been reported to achieve this transformation efficiently . The reaction conditions often involve the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous tetrahydrofuran (THF) to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the development of more sustainable and cost-effective methods for large-scale production is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

3-Cbz-3,6-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-Cbz-3,6-diazabicyclo[3.1.0]hexane has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cbz-3,6-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cbz-3,6-diazabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of a carbobenzyloxy (Cbz) group. This structural feature enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Properties

CAS No.

31865-26-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c15-12(14-6-10-11(7-14)13-10)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2

InChI Key

VBWHAKLFNAOALS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(N2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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